tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate
Description
Properties
Molecular Formula |
C19H29FN2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-fluorophenyl)-2-piperidin-2-ylpropyl]carbamate |
InChI |
InChI=1S/C19H29FN2O2/c1-19(2,3)24-18(23)22-13-15(17-6-4-5-11-21-17)12-14-7-9-16(20)10-8-14/h7-10,15,17,21H,4-6,11-13H2,1-3H3,(H,22,23) |
InChI Key |
GNABEJGALGNQBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)F)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for generating bioactive intermediates in drug synthesis.
| Reaction Conditions | Reagents | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | TFA (20–50% v/v), DCM | 85–95% | |
| HCl in dioxane | 4M HCl, dioxane, RT, 2h | 89% |
Mechanism : Acidic hydrolysis protonates the carbonyl oxygen, leading to cleavage of the Boc group and release of CO₂ and tert-butanol.
Functionalization of the Piperidine Nitrogen
The secondary amine in the piperidine ring undergoes alkylation, acylation, and sulfonylation.
Alkylation
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine-N + alkyl halide | K₂CO₃, DMF, 80°C, 12h | N-Alkylated piperidine derivative | 78% |
Acylation
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine-N + acyl chloride | DIPEA, DCM, 0°C→RT, 4h | N-Acylpiperidine | 91% |
Example : Reaction with methanesulfonyl chloride forms a sulfonamide derivative .
Cross-Coupling Reactions at the 4-Fluorophenyl Group
The 4-fluorophenyl moiety participates in palladium-catalyzed couplings, enabling structural diversification.
Suzuki-Miyaura Coupling
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 20h | Aryl boronic acid | Biaryl derivative | 64% |
Buchwald-Hartwig Amination
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | Primary/secondary amine | Aryl amine derivative | 55% |
Hydrolysis of the Carbamate Group
Controlled hydrolysis converts the carbamate to a urea or amine derivative.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (2M), THF/H₂O, 50°C, 6h | Aqueous base | Free amine or urea | 72% |
Reductive Amination
The primary amine (post-Boc deprotection) reacts with aldehydes/ketones under reductive conditions.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₃CN, MeOH, RT, 12h | Aldehyde/ketone | Secondary/tertiary amine | 82% |
Sulfonation Reactions
The piperidine nitrogen reacts with sulfonyl chlorides to form sulfonamides.
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine-N + sulfonyl chloride | Pyridine, DCM, 0°C→RT, 16h | N-Sulfonylpiperidine | 89% |
Key Mechanistic Insights
-
Acid Sensitivity : The Boc group is stable under basic conditions but cleaves rapidly in acidic media .
-
Steric Effects : Bulky substituents on the piperidine ring slow down N-functionalization.
-
Electronic Effects : The 4-fluorophenyl group enhances electrophilic aromatic substitution reactivity at the para position .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate the binding affinities and mechanisms of action of various biomolecules.
Medicine
In the field of medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes.
Industry
Industrially, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate
- CAS No.: 1306603-96-2
- Molecular Formula : C₁₉H₂₉FN₂O₂
- Molecular Weight : 336.44 g/mol
- Structure : Features a tert-butyl carbamate group attached to a propyl chain substituted with a 4-fluorophenyl group and a piperidin-2-yl moiety .
Key Characteristics :
- The compound is a protected amine, with the tert-butyl carbamate group acting as a common protecting strategy for amines in synthetic chemistry.
- The 4-fluorophenyl substituent introduces electronic effects (e.g., electronegativity) that may enhance metabolic stability or binding interactions in biological systems.
Comparison with Structural Analogs
tert-Butyl N-[3-Phenyl-2-(piperidin-2-yl)propyl]carbamate
- Key Difference: Replacement of the 4-fluorophenyl group with a non-fluorinated phenyl ring.
- Metabolic Stability: Fluorine in the target compound may slow oxidative metabolism compared to the non-fluorinated analog .
- Synthesis : Both compounds likely share similar synthetic routes (e.g., carbamate protection of amines), but fluorination steps (e.g., using fluorinating reagents) are required for the target compound.
tert-Butyl (3-(2,4-Dimethoxyphenyl)propyl)(4-(2-(4-Fluorophenyl)-1-(hydroxyimino)-2-oxoethyl)pyridin-2-yl)carbamate (Compound 169)
- Key Differences: Additional dimethoxyphenyl and pyridinyl groups. Hydroxyimino and keto functional groups.
- Impact: Molecular Weight: Higher (537.59 g/mol vs. Functional Diversity: The hydroxyimino group may confer chelating properties or modulate receptor binding .
- Synthesis : Requires multi-step coupling reactions, contrasting with the simpler alkylation/amination steps for the target compound.
N-(3-Aminopropyl)-2-(4′-Fluoro-4-(octylsulfonamido)-[1,1′-biphenyl]-3-yl)-2-oxoacetamide Hydrochloride (19b)
- Key Differences :
- Contains a sulfonamide linkage and biphenyl system.
- Fluorine is positioned on the biphenyl moiety rather than a single phenyl ring.
- Impact: Solubility: The sulfonamide group enhances water solubility compared to the carbamate-protated target compound. Biological Activity: The biphenyl-fluorine arrangement may target different enzymes or receptors compared to the mono-fluorophenyl group .
tert-Butyl (3-(3-Fluoropiperidin-1-yl)propyl)carbamate (Example 252, EP 3 294 732 B1)
- Key Differences :
- Fluorine is part of a piperidine ring (aliphatic fluorine) rather than an aromatic system.
- Lacks the 4-fluorophenyl substituent.
- Impact :
Structural and Functional Analysis
Electronic and Steric Effects
- Fluorine Substituents :
- In the target compound, the 4-fluorophenyl group induces electron-withdrawing effects, stabilizing adjacent positive charges or enhancing π-π stacking in aromatic interactions.
- In aliphatic fluorinated analogs (e.g., Example 252), fluorine alters conformational flexibility and dipole moments.
Q & A
Q. What analytical techniques are used to identify and quantify synthesis byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
